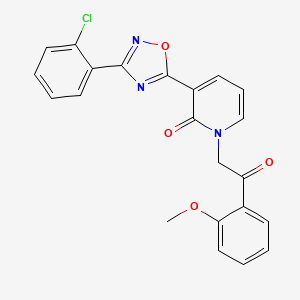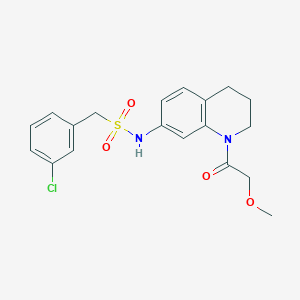![molecular formula C24H19BrN4O2S B2874802 2-(2-溴苯并咪唑并[1,2-c]喹唑啉-6-基)硫代基-N-(4-乙氧苯基)乙酰胺 CAS No. 422290-06-0](/img/structure/B2874802.png)
2-(2-溴苯并咪唑并[1,2-c]喹唑啉-6-基)硫代基-N-(4-乙氧苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H19BrN4O2S and its molecular weight is 507.41. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Research
Quinazoline derivatives, like the compound , have been extensively studied for their anticancer properties. They are known to inhibit various kinases involved in tumor growth and proliferation. For instance, certain bromo-substituted quinazoline compounds have shown selective and potent inhibition against EGFR (Epidermal Growth Factor Receptor), which is a common target in cancer therapy . The compound’s structural similarity suggests potential use in designing new anticancer agents targeting specific pathways.
Antimicrobial Activity
Compounds with bromo-quinazoline moieties have demonstrated antimicrobial effects. This includes activity against a range of bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal agents. The presence of bromine and the quinazoline scaffold in the compound could be explored for developing treatments against resistant microbial strains .
Enzyme Inhibition
The structural complexity of the compound suggests that it could act as an inhibitor for various enzymes. Enzyme inhibition is a crucial mechanism in treating diseases where overactivity of specific enzymes leads to pathological conditions. Research into similar compounds has shown promise in this area, particularly in the context of metabolic disorders .
Neuroprotective Agents
Benzimidazole and quinazoline derivatives have been associated with neuroprotective effects. They may offer therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating neurotransmitter systems or protecting neural tissue from oxidative stress .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives are well-documented. They can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases. The compound’s ability to interfere with inflammatory pathways could be harnessed to develop new anti-inflammatory medications .
Pharmacokinetic Modulation
Compounds with similar structures have been used to alter the pharmacokinetic profiles of drugs, enhancing their absorption, distribution, metabolism, and excretion (ADME). This compound could be investigated for its potential to serve as a pharmacokinetic modulator to improve the efficacy and safety of existing drugs .
属性
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4O2S/c1-2-31-17-10-8-16(9-11-17)26-22(30)14-32-24-28-19-12-7-15(25)13-18(19)23-27-20-5-3-4-6-21(20)29(23)24/h3-13H,2,14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJUZUZCLDNXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)

![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)

![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2874726.png)
![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)
![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)
![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)
![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)
![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)
![N-[(3-chlorobenzyl)oxy]urea](/img/structure/B2874740.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2874741.png)